Cas no 2138569-68-1 (3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol)

3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2138569-68-1
- 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol
- EN300-1159058
-
- Inchi: 1S/C12H20N2O/c1-2-3-10-4-5-11(15)8-12(10)14-7-6-13-9-14/h6-7,9-12,15H,2-5,8H2,1H3
- InChI Key: LCEWQZCTDIQYRB-UHFFFAOYSA-N
- SMILES: OC1CCC(CCC)C(C1)N1C=NC=C1
Computed Properties
- Exact Mass: 208.157563266g/mol
- Monoisotopic Mass: 208.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38Ų
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1159058-0.5g |
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol |
2138569-68-1 | 0.5g |
$905.0 | 2023-05-26 | ||
Enamine | EN300-1159058-1.0g |
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol |
2138569-68-1 | 1g |
$943.0 | 2023-05-26 | ||
Enamine | EN300-1159058-10.0g |
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol |
2138569-68-1 | 10g |
$4052.0 | 2023-05-26 | ||
Enamine | EN300-1159058-2.5g |
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol |
2138569-68-1 | 2.5g |
$1848.0 | 2023-05-26 | ||
Enamine | EN300-1159058-0.05g |
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol |
2138569-68-1 | 0.05g |
$792.0 | 2023-05-26 | ||
Enamine | EN300-1159058-0.25g |
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol |
2138569-68-1 | 0.25g |
$867.0 | 2023-05-26 | ||
Enamine | EN300-1159058-5.0g |
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol |
2138569-68-1 | 5g |
$2732.0 | 2023-05-26 | ||
Enamine | EN300-1159058-0.1g |
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol |
2138569-68-1 | 0.1g |
$829.0 | 2023-05-26 |
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol Related Literature
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
Additional information on 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol
Introduction to 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol (CAS No. 2138569-68-1)
3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol, with the CAS number 2138569-68-1, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclohexane ring, a propyl group, and an imidazole moiety. These structural elements contribute to its potential biological activities and make it a promising candidate for various therapeutic applications.
The chemical structure of 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol can be described as follows: the cyclohexane ring provides a rigid scaffold, while the propyl group adds flexibility and hydrophobicity. The imidazole moiety, known for its ability to form hydrogen bonds and coordinate with metal ions, enhances the compound's interaction with biological targets. This combination of structural features suggests that 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol may exhibit diverse biological activities, including anti-inflammatory, antiviral, and neuroprotective properties.
Recent studies have explored the potential therapeutic applications of 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol. One notable area of research is its anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This effect is attributed to its ability to modulate signaling pathways involved in inflammation, such as the NF-kB pathway. These findings suggest that 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol could be a valuable lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol has also been investigated for its antiviral activity. Preliminary studies have demonstrated that this compound can inhibit the replication of several viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of action is thought to involve interference with viral entry and replication processes. These antiviral properties make 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol a potential candidate for the development of broad-spectrum antiviral agents.
The neuroprotective effects of 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol have also been explored in preclinical studies. Research has shown that this compound can protect neuronal cells from oxidative stress-induced damage and apoptosis. This neuroprotective activity is believed to be mediated by its antioxidant properties and its ability to modulate intracellular signaling pathways involved in cell survival. These findings suggest that 3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol could be a promising therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
To further understand the biological activities of 3-(1H-imidazol-1-y l)-4-prop ylcyc lohe x an - 0 l strong > , ongoing clinical trials are being conducted to evaluate its safety and efficacy in human subjects. Preliminary results from phase I clinical trials have shown that this compound is well-tolerated at various doses, with no significant adverse effects reported. These findings are encouraging and support the continued development of 3-(1H-imidazol - 0 l - y l ) - 0 p r o p y l c y c l o h e x a n - 0 l strong > as a potential therapeutic agent.
In conclusion, 3-(1H-imidaz ol - 0 l - y l ) - 0 p r o p y l c y c l o h e x a n - 0 l strong > (CAS No. 2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 0 r e f >2 strong > p >
2138569-68-1 (3-(1H-imidazol-1-yl)-4-propylcyclohexan-1-ol) Related Products
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)



